2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a central hydrazide linker (-NH-NH-CO-) connecting a 3,4-dihydroquinoline moiety and a 2-hydroxyphenylmethylidene group. Such structural features are critical in medicinal chemistry, as they influence bioavailability, target binding, and pharmacological activity.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-10-4-2-7-15(17)12-19-20-18(23)13-21-11-5-8-14-6-1-3-9-16(14)21/h1-4,6-7,9-10,12,22H,5,8,11,13H2,(H,20,23)/b19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVSKJJDJYOLMQ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Step 1: Synthesis of 3,4-Dihydroquinoline
The initial step involves the reduction of quinoline using catalytic hydrogenation or chemical reduction methods (e.g., using sodium borohydride in ethanol) to produce 3,4-dihydroquinoline.
Step 2: Formation of Hydrazone
The 3,4-dihydroquinoline is then reacted with hydrazine hydrate under reflux conditions to yield the intermediate hydrazide.
Step 3: Condensation Reaction
Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde in an ethanol solvent, under acidic or basic conditions, to form 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process may involve continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones.
Reduction: : Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: : Nucleophilic substitution at the quinoline ring can introduce various functional groups, potentially altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or ceric ammonium nitrate.
Reduction: : Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide for introducing halogens.
Major Products Formed
Oxidation: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)quinone]acetohydrazide.
Reduction: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(2-hydroxyphenyl)methylamine]acetohydrazide.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of 3,4-dihydroquinoline exhibit significant antimicrobial properties. The hydrazide moiety enhances the interaction with microbial targets, potentially increasing efficacy against resistant strains .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The ability to interfere with cell signaling pathways makes this compound a candidate for further anticancer drug development .
- Neuroprotective Effects : There is growing interest in the neuroprotective potential of dihydroquinoline derivatives. The compound may exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by acting as a dual inhibitor of cholinesterases and monoamine oxidases .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of hydrazone derivatives derived from dihydroquinoline against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it interferes with the cell cycle and promotes oxidative stress in cancer cells .
Case Study 3: Neuroprotective Studies
Research focused on the neuroprotective effects of similar compounds showed promising results in animal models of Alzheimer's disease. The compounds were able to cross the blood-brain barrier and demonstrated significant reductions in amyloid plaque formation and neuroinflammation .
Mechanism of Action
The compound's mechanism of action often involves interaction with biomolecular targets:
Molecular Targets: : Enzymes like kinases, proteases, or specific receptors involved in cell signaling pathways.
Pathways Involved: : Can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrazones with Varied Aromatic Substituents
(E)-2-Amino-N'-(1-(2-Hydroxyphenyl)ethylidene)-2-oxoacetohydrazide (Compound I)
- Structure : Features a 2-hydroxyphenyl group and an oxamic hydrazide backbone.
- Comparison: Lacks the dihydroquinoline moiety, reducing aromatic bulk but retaining hydrogen-bonding via the hydroxyl group.
- Activity: Not specified, but similar compounds often exhibit antimicrobial properties .
Diclofenac Hydrazones (e.g., Compound 1 in )
- Structure : Incorporates a dichloroaniline group and phenylacetic acid-derived hydrazide.
- Comparison: The dichloroaniline group introduces steric bulk and electron-withdrawing effects, contrasting with the electron-rich dihydroquinoline.
- Activity : Demonstrated anti-inflammatory and anesthetic properties due to COX inhibition .
2-(6,9-Dihydro-5H-Purin-6-ylsulfanyl)-N'-[(E)-(2-Hydroxyphenyl)methylidene]acetohydrazide (Compound 9)
- Structure: Purine-sulfanyl group replaces dihydroquinoline.
- Comparison: Purine’s nitrogen-rich ring enables diverse binding modes (e.g., adenosine receptor interactions), while the sulfanyl group enhances lipophilicity.
- Activity: Potential antithyroid or enzyme-modulating effects .
Table 1: Key Structural and Functional Differences in Aromatic Hydrazones
Heterocyclic Derivatives
Indole-Based Hydrazones (e.g., S15 in )
- Structure : Contains a 5-methoxy-2-methylindole core and trimethoxyphenyl group.
- Comparison : Indole’s planar structure facilitates intercalation in biological targets, while trimethoxy groups increase lipophilicity.
- Activity : Cyclooxygenase (COX) inhibition due to indole’s resemblance to tryptophan .
Coumarin Derivatives (e.g., 2k and 2l in )
Table 2: Heterocyclic Analog Comparison
Substituent-Driven Activity Modifications
- Hydroxyl vs.
Biological Activity
The compound 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a hybrid organic molecule that incorporates a quinoline moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O3 , with a molecular weight of approximately 339.395 g/mol . The structural features include a hydrazide functional group linked to a dihydroquinoline core and a substituted phenolic group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant potential in several therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit notable anticancer properties. For instance, tetrahydroquinoline derivatives have shown effectiveness against multiple cancer cell lines, including prostate and breast cancer cells, with varying degrees of antiproliferative effects depending on structural modifications .
- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Antimicrobial Effects : Compounds containing quinoline structures are often evaluated for their antimicrobial properties. Preliminary studies suggest that derivatives similar to the target compound may possess antibacterial and antifungal activities .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, as suggested by studies on similar compounds where structural modifications influenced cellular responses .
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant capacity may be linked to the modulation of ROS levels within cells, thereby protecting against oxidative damage and enhancing cell survival under stress conditions .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anticancer Activity Study : A study on tetrahydroquinoline derivatives demonstrated that specific substitutions at the phenyl ring significantly influenced anticancer efficacy. For example, compounds with unsubstituted phenyl rings exhibited stronger antiproliferative effects compared to those with electron-donating or withdrawing groups .
- Antioxidant Assessment : In evaluating antioxidant properties using DPPH assays, certain derivatives showed effective radical scavenging abilities at low concentrations, indicating their potential as therapeutic agents in oxidative stress management .
- Molecular Docking Studies : Computational studies have revealed potential binding interactions between similar compounds and key enzymes involved in cancer progression, suggesting that structural features play a crucial role in their bioactivity .
Data Tables
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Quinoline A | Contains a quinoline ring | Anticancer | Effective against multiple cancer types |
| Hydroxyquinoline B | Hydroxylated quinoline | Antioxidant | Enhanced radical scavenging ability |
| Tetrazole C | Contains a tetrazole ring | Antimicrobial | Mimics carboxylic acids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
